molecular formula C13H12ClF4N3O B2756255 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060036-86-2

3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B2756255
CAS No.: 2060036-86-2
M. Wt: 337.7
InChI Key: GBPQXNOHLYUGBX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a 4-fluorophenyl group at position 3 and a 3-(trifluoromethyl)pyrrolidine moiety at position 5, with a hydrochloride salt formulation to enhance solubility. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and bioactivity, while the trifluoromethyl group and fluorine substituents modulate lipophilicity and electronic properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O.ClH/c14-9-3-1-8(2-4-9)10-19-11(21-20-10)12(13(15,16)17)5-6-18-7-12;/h1-4,18H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPQXNOHLYUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=C(C=C3)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C13_{13}H12_{12}ClF4_{4}N3_{3}O
  • Molecular Weight : 337.70 g/mol
  • CAS Number : 2060036-86-2

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial for DNA synthesis and epigenetic regulation of gene expression, making them important targets for anticancer therapies .
  • In Vitro Studies : In a study examining various 1,2,4-oxadiazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, one derivative demonstrated an IC50_{50} value of approximately 18.78 µM against the HUH7 liver carcinoma cell line, which is comparable to the standard drug 5-Fluorouracil .
CompoundCell LineIC50_{50} (µM)
5dHUH710.1
VariousHCT116~18.78
VariousMCF7Moderate

Antimicrobial Activity

  • Spectrum of Activity : Compounds within the oxadiazole class have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. For example, synthesized derivatives demonstrated better activity against gram-positive strains such as Bacillus cereus compared to gram-negative strains .
  • Study Findings : In a comparative study of various oxadiazole derivatives, it was found that certain compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
MicroorganismActivity Level
Bacillus cereusHigh
Escherichia coliModerate
Staphylococcus aureusHigh

Other Pharmacological Activities

  • Anti-inflammatory Effects : Some studies have indicated that oxadiazole derivatives possess anti-inflammatory properties through inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .
  • Neuroprotective Effects : Recent research has suggested potential neuroprotective effects attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives in various therapeutic contexts:

  • Case Study 1 : A derivative similar to the compound under review was tested in vivo for its anticancer properties in mice models bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to controls treated with saline solution.
  • Case Study 2 : A comparative analysis on the antimicrobial efficacy of oxadiazole derivatives against clinical isolates revealed that certain compounds had synergistic effects when combined with conventional antibiotics.

Scientific Research Applications

Anticancer Activity

1,3,4-Oxadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The oxadiazole scaffold exhibits high bioactivity and specificity in binding to biological targets, making it suitable for developing anticancer agents .
  • Case Study : A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against leukemia cell lines (CCRF-CEM, K-562) at concentrations as low as 104M10^{-4}M .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Broad Spectrum Activity : Research indicates that oxadiazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi .
  • Case Study : In vitro studies have shown that specific oxadiazole derivatives possess potent antibacterial activity against clinical strains like Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Antiviral Potential

Recent investigations into piperazine-based compounds have highlighted their potential as antiviral agents:

  • Mechanism : The trifluoromethyl group in the structure may enhance the compound's ability to interact with viral proteins, potentially inhibiting viral replication .
  • Research Findings : Studies have identified several piperazine derivatives as effective against various viruses, suggesting that similar oxadiazole derivatives could be explored for antiviral applications .

Summary of Synthesis Process

StepDescription
1Combine hydrazine with carboxylic acid derivatives.
2Apply microwave irradiation under controlled conditions.
3Purify the resulting product using chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

3-Phenyl-5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-Oxadiazole Hydrochloride
  • Structure : Replaces the 4-fluorophenyl group with a phenyl ring.
  • Properties : The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog.
3-Methyl-5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-Oxadiazole Hydrochloride
  • Structure : Substitutes the aryl group with a methyl group.
  • Properties : Simplified structure likely reduces steric hindrance but diminishes π-π stacking interactions critical for target binding.
  • Commercial Availability : Priced at €698.00/50mg (CymitQuimica), indicating higher synthesis complexity than phenyl or fluorophenyl variants .
5-(4-Fluoropyrrolidin-2-yl)-3-Methyl-1,2,4-Oxadiazole Hydrochloride
  • Structure : Fluorine is on the pyrrolidine ring instead of the aryl group.
  • Properties : Altered electronic effects may influence solubility and target engagement compared to the trifluoromethyl-pyrrolidine moiety .

Piperidine vs. Pyrrolidine Derivatives

(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazole (3z)
  • Structure : Uses a piperidine ring instead of pyrrolidine and a 3-(trifluoromethyl)phenyl group.
  • Synthesis : Achieved 99% yield via iridium-catalyzed amination with 97% enantiomeric excess .
  • Implications : Piperidine’s larger ring size may alter binding kinetics and solubility compared to pyrrolidine derivatives.

Functional Group Modifications

5-(1-Chloroethyl)-3-[(4-Fluorophenyl)methyl]-1,2,4-Oxadiazole
  • Structure : Chloroethyl and benzyl substituents replace the pyrrolidine and aryl groups.
3-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Propionic Acid
  • Structure : Includes a propionic acid side chain.
  • Applications : Demonstrates the versatility of 1,2,4-oxadiazoles in biological systems, though the acidic group may limit blood-brain barrier penetration compared to neutral analogs .

Physicochemical and Pharmacokinetic Insights

Key Properties

Compound LogD (Predicted) Solubility (HCl Salt) Notable Substituents
Target Compound ~2.5 High 4-Fluorophenyl, CF3-pyrrolidine
3-Phenyl Analog ~3.0 Moderate Phenyl, CF3-pyrrolidine
3-Methyl Analog ~1.8 High Methyl, CF3-pyrrolidine
Piperidine Derivative (3z) ~3.2 Moderate Piperidine, CF3-phenyl

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis involves cyclocondensation of imidamide intermediates with activated carboxylic acid derivatives. Key steps include:

  • Reagent selection : Use NaH in anhydrous THF for deprotonation and coupling of intermediates like N′-hydroxy-4-(4-(trifluoromethyl)phenoxy)benzimidamide with fluorophenyl precursors .
  • Reaction conditions : Reflux under argon to prevent oxidation, followed by hydrolysis and purification via silica gel column chromatography (eluent: hexane/ethyl acetate) .
  • Structural confirmation : Validate using ¹H/¹³C/¹⁹F NMR and HRMS to confirm regioselectivity and purity .

Basic: How should researchers characterize this compound’s structural integrity?

Employ a multi-technique approach:

  • NMR spectroscopy : Analyze ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm for CF₃) and ¹H NMR for pyrrolidine ring conformation .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine substituents) using single-crystal diffraction, as demonstrated for related oxadiazoles .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?

Design SAR studies by:

  • Substituent variation : Modify the fluorophenyl group (e.g., para vs. meta substitution) or pyrrolidine’s trifluoromethyl position to assess effects on target binding .
  • Bioisosteric replacement : Test oxadiazole replacements (e.g., triazoles) to enhance metabolic stability, as seen in antiviral oxadiazole-triazole hybrids .
  • Activity assays : Pair synthetic modifications with enzyme inhibition assays (e.g., IC₅₀ measurements) to quantify potency changes .

Advanced: How to optimize molecular docking simulations for target binding analysis?

Use AutoDock4 with these parameters:

  • Receptor flexibility : Enable side-chain flexibility for residues within 6 Å of the binding pocket to model induced-fit interactions .
  • Grid box size : Set to 60×60×60 ų with 0.375 Å spacing to cover the oxadiazole-pyrrolidine core and fluorophenyl moiety .
  • Validation : Cross-dock against known ligands (e.g., HIV protease inhibitors) to calibrate scoring function accuracy .

Advanced: How to resolve contradictory spectral data (e.g., NMR peak splitting)?

Address ambiguities via:

  • 2D NMR techniques : Use HSQC to correlate ¹³C-¹H signals for pyrrolidine protons and NOESY to confirm spatial proximity of fluorophenyl substituents .
  • Solvent effects : Record NMR in deuterated DMSO to stabilize intramolecular H-bonds, reducing signal splitting .
  • Comparative analysis : Cross-reference with published spectra of analogous oxadiazoles (e.g., 3-phenyl-5-(thienyl) derivatives) .

Advanced: What strategies improve yield in multi-step syntheses?

Optimize critical steps:

  • Intermediate purification : Use flash chromatography after cyclocondensation to remove unreacted imidamide precursors, increasing final yield by ~15% .
  • Catalyst screening : Test Pd(Ph₃P)₂Cl₂/CuI systems for Sonogashira couplings in trifluoromethyl-pyrrolidine functionalization .
  • Temperature control : Maintain reflux <80°C during heterocyclization to minimize side reactions (e.g., oxadiazole ring opening) .

Advanced: How to assess the fluorophenyl group’s role in pharmacokinetics?

  • LogP measurements : Compare experimental (HPLC-derived) vs. computational (ChemAxon) values to evaluate lipophilicity changes from fluorination .
  • Metabolic stability : Incubate with liver microsomes and track degradation via LC-MS; fluorophenyl groups typically reduce CYP450-mediated oxidation .
  • Plasma protein binding : Use ultrafiltration assays to quantify unbound fraction, critical for CNS-targeted compounds .

Advanced: How to validate target engagement in cellular assays?

  • Thermal shift assays : Monitor protein melting temperature (ΔTm) shifts upon compound addition to confirm binding .
  • Cellular imaging : Tag the compound with a fluorescent probe (e.g., BODIPY) to visualize subcellular localization .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines to establish mechanism specificity .

Advanced: What computational tools predict metabolic hotspots?

  • ADMET Predictor : Simulate phase I/II metabolism to identify vulnerable sites (e.g., pyrrolidine N-demethylation) .
  • DEREK Nexus : Flag structural alerts (e.g., oxadiazole ring instability) linked to toxicity .
  • MD simulations : Model hydrolytic degradation pathways in aqueous environments .

Advanced: How to address low solubility in biological assays?

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Explore alternative counterions (e.g., mesylate) instead of hydrochloride to improve crystallinity .
  • Prodrug design : Introduce phosphate esters at the pyrrolidine nitrogen for pH-dependent release .

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